molecular formula C7H8ClN B151487 3-Chlorobenzylamine CAS No. 4152-90-3

3-Chlorobenzylamine

Cat. No.: B151487
CAS No.: 4152-90-3
M. Wt: 141.6 g/mol
InChI Key: BJFPYGGTDAYECS-UHFFFAOYSA-N
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Description

3-Chlorobenzylamine is an organic compound with the molecular formula C7H8ClN. It is a clear, colorless to faint yellow liquid that is sensitive to air. This compound is used as an intermediate in the synthesis of pharmaceuticals, pesticides, and dyes .

Mechanism of Action

Mode of Action

3-Chlorobenzylamine undergoes reductive amination during dihydroquinolone synthesis This process involves the conversion of a carbonyl group to an amine via an intermediate imine

Biochemical Pathways

It is known to be used in the synthesis of 3-Chlorobenzamide and N-(3-Chlorobenzyl)-4-(2-indolyl)-2-pyrimidinamine , suggesting it may play a role in these biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorobenzylamine can be synthesized through several methods. One common method involves the reduction of 3-chlorobenzonitrile using lithium aluminum hydride in an inert atmosphere . Another method includes the reductive amination of 3-chlorobenzaldehyde with ammonium formate in the presence of a catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 3-chlorobenzonitrile. This process involves the use of a metal catalyst such as palladium on carbon under high pressure and temperature conditions .

Comparison with Similar Compounds

Uniqueness: 3-Chlorobenzylamine is unique due to its specific substitution pattern, which influences its reactivity and applications. The meta position of the chlorine atom provides distinct electronic and steric effects compared to its ortho and para counterparts .

Properties

IUPAC Name

(3-chlorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFPYGGTDAYECS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063323
Record name Benzenemethanamine, 3-chloro-
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Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4152-90-3
Record name 3-Chlorobenzylamine
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Record name Benzenemethanamine, 3-chloro-
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Record name Benzenemethanamine, 3-chloro-
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Record name Benzenemethanamine, 3-chloro-
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Record name 3-chlorobenzylamine
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Synthesis routes and methods

Procedure details

A 1 M solution of Hunig's Base in anhydrous DMF is prepared (Solution A). A 0.5 M solution of 1-H-pyrazole-1-carboxamidine hydrochloride is prepared using solution A. A 0.25 M solution of (3-chlorophenyl)methanamine in anhydrous DMF is prepared. A solution of (3-chlorophenyl)methanamine (800 μL, 200 mmol, 1.0 eq) is added to a solution of 1-H-pyrazole-1-carboxamidine hydrochloride (400 μL, 200 mmol, 1.0 eq) followed by addition of Hunig's Base (80 μL, 2.3 eq). The reaction mixture is heated at 100° C. for 24 hours. The solvent is removed under reduced pressure to give the crude desired product as a viscous oil. The crude product is dried by azeotoping with acetone and drying the residue under high vacuum. The crude 1-(3-chlorobenzyl)guanidinium chloride is used in the next step without any further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the antimycobacterial properties of 3-chlorobenzylamine and its derivatives?

A1: Research has shown that this compound derivatives exhibit antimycobacterial activity. Specifically, N-methyl-3-chlorobenzylamine demonstrated a minimum inhibitory concentration (MIC) of 10.2 micrograms/mL against Mycobacterium tuberculosis H37Ra. Furthermore, combining N-methyl-3,5-dichlorobenzylamine (a related derivative) with existing antituberculosis drugs like aminosalicylic acid, streptomycin, or dapsone resulted in synergistic inhibitory effects against M. tuberculosis H37Ra. []

Q2: How does this compound improve the performance of perovskite solar cells?

A2: While the provided abstract doesn't elaborate on the specific mechanism, it highlights that this compound can be used to construct a 2D passivation layer on perovskite materials. This passivation layer likely reduces defects and improves charge transport, leading to enhanced efficiency and stability of perovskite solar cells. Further investigation into the exact interaction mechanism is needed. []

Q3: Can this compound enhance the performance of perovskite LEDs?

A3: Yes, research indicates that this compound can significantly improve the efficiency and stability of perovskite LEDs. When added to the perovskite precursor solution, it facilitates the growth of high-quality crystals and passivates defects within the perovskite structure. [] This leads to reduced efficiency roll-off and improved device lifespan. For example, incorporating this compound in FAPbI3-based LEDs resulted in a device with a high external quantum efficiency of 16.6% and an extended half-lifetime of 49 hours at a constant current density of 100 mA cm-2. []

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